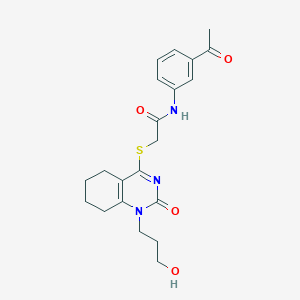

N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-2-3-9-18(17)24(10-5-11-25)21(28)23-20/h4,6-7,12,25H,2-3,5,8-11,13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJZPQQFVAJNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the quinazolinone ring and the acetamide side chain. Key comparisons are outlined below:

Structural Analogs and Their Properties

*Estimated based on structural similarity to ; †Inferred from ; ‡Pyrimidinone core instead of quinazolinone.

Functional Implications of Substituent Variations

- Aryl Acetamide Modifications : The 3-acetylphenyl group introduces an electron-withdrawing acetyl moiety, which may influence π-π stacking or hydrogen bonding compared to halogenated (e.g., 4-fluorophenyl in ) or chlorinated (e.g., 3-chlorophenyl in ) analogs.

- Biological Activity: While the target compound’s activity is uncharacterized, analogs like the N-(4-fluorophenyl) derivative demonstrate nanomolar affinity for MMP-9, inhibiting tumor metastasis via HPX domain binding . This suggests that substitutions on both the heterocyclic core and acetamide side chain critically modulate potency and selectivity.

Q & A

Q. What are the key synthetic steps and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core. Key steps include:

- Thioacetamide linkage formation : Reaction of 4-thiol-quinazolinone derivatives with activated acetamide intermediates under anhydrous conditions.

- Hydroxypropyl substitution : Alkylation of the quinazolinone nitrogen using 3-bromopropanol or epoxide derivatives, requiring precise pH control (8–9) and temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity . Critical parameters : Solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, hydroxypropyl signals at δ 3.4–3.7 ppm) .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- FT-IR : Identification of thioamide (C=S stretch at ~1250 cm⁻¹) and quinazolinone carbonyl (C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydroxypropyl-substituted quinazolinone intermediate?

Low yields (~40%) in alkylation steps often arise from steric hindrance or competing side reactions. Strategies include:

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Solvent optimization : Switch from polar aprotic (DMF) to less polar solvents (THF) to reduce byproduct formation .

- Temperature gradients : Stepwise heating (50°C → 80°C) to control reaction kinetics . Example : A 20% yield increase was reported for analogous compounds using TBAB in THF at 70°C .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., antitumor activity ranging from 10–50 µM) may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .

- Structural analogs : Subtle modifications (e.g., chloro vs. trifluoromethyl groups) alter binding affinity. Methodological approach :

- Standardized assays : Use NIH/NCBI-recommended protocols (e.g., MTT assay with triplicate runs) .

- Comparative analysis : Benchmark against structurally validated analogs (see Table 1) .

Table 1 : Comparative Bioactivity of Quinazolinone Derivatives

| Compound Modification | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Chloro substituent | Antitumor (HeLa) | 10.5 | |

| 3-Hydroxypropyl side chain | Kinase inhibition | 18.2 | |

| 4-Trifluoromethoxy phenyl | Antimicrobial (E. coli) | 22.0 |

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17). Focus on hydrogen bonding (quinazolinone C=O) and hydrophobic contacts (acetylphenyl group) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- ADMET prediction (SwissADME) : Evaluate bioavailability (%ABS >50) and CYP450 inhibition risks .

Methodological Notes

- Contradictory data analysis : Use ANOVA or t-tests to statistically validate biological replicates .

- Stereochemical considerations : The hexahydroquinazolinone core may exhibit chair conformations—confirm via NOESY NMR .

- Scale-up challenges : Pilot studies show >5g syntheses require flow chemistry to maintain yield (microreactors reduce side reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.